molecular formula C10H15ClN4O2 B1438435 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride CAS No. 1171552-34-3

3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride

Cat. No. B1438435
M. Wt: 258.7 g/mol
InChI Key: ZMAFYEACRZEIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is a chemical compound that has gained significant attention in the field of medical, environmental, and industrial research. It is a biochemical used for proteomics research .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride, has been a topic of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is C10H14N4O2 HCl . Its molecular weight is 258.70 .


Physical And Chemical Properties Analysis

The molecular formula of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is C10H14N4O2 HCl, and its molecular weight is 258.70 .

Scientific Research Applications

  • Urease Inhibition

    • Field: Medicinal and Pharmaceutical Chemistry
    • Application: This compound has been synthesized and investigated for its potential as a urease inhibitor . Urease is a nickel-dependent enzyme found in various life forms, which catalyzes the breakdown of urea into ammonia and carbamate .
    • Method: Derivatives of 1-(3-nitropyridin-2-yl)piperazine were synthesized and investigated for urease inhibition by in vitro inhibition assays .
    • Results: The results showed that certain derivatives are active inhibitors, having IC50 values lower than the standard thiourea . These compounds also exhibited good biocompatibility in human blood cells .
  • Kinase Inhibition

    • Field: Biochemical Research
    • Application: Although not the intended target, this compound showed significant activity on the kinase p70S6Kβ .
    • Method: The compound was tested for its inhibitory potency on the intended target kinase, MPS1 .
    • Results: The compound did not show the expected inhibitory potency on MPS1, but it did show significant activity on the kinase p70S6Kβ .
  • Proteomics Research
    • Field: Biochemistry
    • Application: This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • Method: The specific methods of application in proteomics research can vary widely, but typically involve the use of this compound in various biochemical assays and experiments .
    • Results: The outcomes of these studies can also vary widely, depending on the specific research goals .

properties

IUPAC Name

3-methyl-1-(3-nitropyridin-2-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.ClH/c1-8-7-13(6-5-11-8)10-9(14(15)16)3-2-4-12-10;/h2-4,8,11H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAFYEACRZEIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.